HAT Catalytic Inhibition vs. Bromodomain Binding
CBP/p300-IN-18 inhibits the HAT catalytic domain of EP300 with an IC50 of 0.056 µM, directly suppressing acetyltransferase enzymatic activity . In contrast, SGC-CBP30 targets the bromodomain with a Kd of 21 nM for CBP and 32 nM for p300 but does not inhibit HAT catalytic activity [1]. I-CBP112 similarly binds the bromodomain (Kd ~151 nM for CBP, ~167 nM for p300) without catalytic inhibition [2]. This represents a qualitative functional difference: bromodomain inhibitors block acetyl-lysine reader function while HAT domain inhibitors block writer activity, producing distinct and non-interchangeable biological readouts.
| Evidence Dimension | Target domain inhibition mechanism |
|---|---|
| Target Compound Data | EP300 HAT catalytic domain IC50: 0.056 µM |
| Comparator Or Baseline | SGC-CBP30 bromodomain Kd: 21 nM (CBP) / 32 nM (p300); I-CBP112 bromodomain Kd: ~151 nM (CBP) / ~167 nM (p300) |
| Quantified Difference | Qualitative mechanistic divergence (catalytic writer inhibition vs. reader domain blockade); potency units non-comparable across domain types |
| Conditions | CBP/p300-IN-18: cell-free EP300 HAT enzymatic assay; SGC-CBP30 and I-CBP112: bromodomain binding assays |
Why This Matters
For studies requiring discrimination between p300/CBP enzymatic activity and scaffold/reader functions, CBP/p300-IN-18 provides a catalytic-inhibition tool that bromodomain probes cannot substitute.
- [1] SGC-CBP30. Chemical Probes Portal. www.chemicalprobes.org. Accessed 2026. View Source
- [2] I-CBP112. Chemical Probes Portal. www.chemicalprobes.org. Accessed 2026. View Source
